Polyaminopropyl biguanide

Description

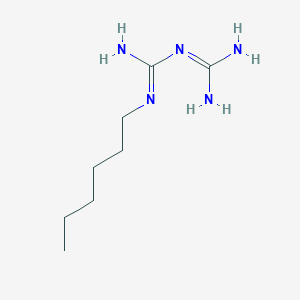

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(diaminomethylidene)-2-hexylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N5/c1-2-3-4-5-6-12-8(11)13-7(9)10/h2-6H2,1H3,(H6,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZJLPXFVQHDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN=C(N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873856 | |

| Record name | N-Hexylimidodicarbonimidic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28757-47-3, 24717-31-5, 133029-32-0 | |

| Record name | Polihexanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12277 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Hexylimidodicarbonimidic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly(iminocarbonimidoyliminocarbonimidoylimino-1,6-hexanediyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polihexanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Polyaminopropyl Biguanide (PAPB)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of polyaminopropyl biguanide (B1667054) (PAPB), a polymer distinguished by its propyl (C3) linkers between biguanide repeating units. It is important to note a common point of confusion in industrial and cosmetic literature, where the name "polyaminopropyl biguanide" has been frequently and incorrectly used to refer to polyhexamethylene biguanide (PHMB), a structurally related polymer with a hexyl (C6) linker and significantly higher antimicrobial and cytotoxic activity.[1][2] This guide focuses on the true PAPB structure.

Due to the limited availability of specific experimental data for PAPB in published literature, this guide leverages established methodologies and characterization data from its close structural analog, PHMB, to provide a robust framework for researchers.

Synthesis of this compound

The primary method for synthesizing linear polybiguanides is through a step-growth polycondensation reaction. For PAPB, this involves the reaction of 1,3-diaminopropane (B46017) with a cyanoguanidine or dicyanamide (B8802431) source. The following protocol is adapted from established procedures for analogous polybiguanides.[1][3]

Proposed Synthesis Pathway

The polycondensation reaction to form PAPB hydrochloride is proposed to proceed via the reaction of 1,3-diaminopropane dihydrochloride (B599025) with sodium dicyanamide.

Caption: Proposed synthesis of PAPB via polycondensation.

Experimental Protocol: Polycondensation Synthesis of PAPB Hydrochloride

This protocol describes a potential method for the synthesis of PAPB hydrochloride.

Materials:

-

1,3-Diaminopropane Dihydrochloride

-

Sodium Dicyanamide

-

High-boiling point solvent (e.g., 2-ethoxyethanol (B86334) or N-methyl-2-pyrrolidone)

-

Deionized water

-

Sodium Chloride (for purification)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Condenser

-

Nitrogen inlet

-

Heating mantle with temperature controller

-

Vacuum filtration apparatus

Procedure:

-

Reaction Setup: In the three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add equimolar amounts of 1,3-diaminopropane dihydrochloride and sodium dicyanamide.

-

Solvent Addition: Add a suitable high-boiling point solvent to the flask. The concentration of reactants should be carefully chosen to facilitate the reaction and prevent premature precipitation.

-

Polycondensation: Heat the reaction mixture under a nitrogen atmosphere with constant stirring. A typical reaction temperature ranges from 140°C to 170°C. The reaction is allowed to proceed for several hours (e.g., 6-12 hours) to achieve a suitable degree of polymerization. During the reaction, ammonia is evolved.

-

Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. The resulting viscous liquid or solid is the crude PAPB hydrochloride.

-

Purification:

-

Dissolve the crude product in a minimum amount of deionized water.

-

Purify the polymer by fractional precipitation. Add a saturated sodium chloride solution to the aqueous polymer solution to precipitate the higher molecular weight polymer, leaving low molecular weight oligomers in solution.

-

Alternatively, pour the aqueous solution into a large volume of a non-solvent like ethanol to precipitate the polymer.

-

Collect the precipitated PAPB hydrochloride by vacuum filtration.

-

-

Drying: Wash the collected polymer with ethanol and dry under vacuum at a moderately elevated temperature (e.g., 50-60°C) to a constant weight.

Characterization of this compound

A suite of analytical techniques is employed to confirm the structure, molecular weight, and thermal properties of the synthesized PAPB. The following sections detail the expected results and provide exemplary experimental protocols.

Spectroscopic Characterization

NMR spectroscopy is essential for elucidating the chemical structure of the polymer. Based on data from structurally similar alkylbiguanides, the following peak assignments for PAPB in a suitable solvent like D₂O can be anticipated.[4][5][6]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for PAPB

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methylene (B1212753) adjacent to N-H (in chain) | ~3.2 | ~40 |

| Central methylene of propyl chain | ~1.8 | ~30 |

| Biguanide C=N | - | ~160-165 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified PAPB in approximately 0.7 mL of deuterium (B1214612) oxide (D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Analysis: Integrate the proton signals to confirm the ratio of propyl protons. Analyze the chemical shifts in both spectra to confirm the presence of the propyl chain and the biguanide functional groups.

FTIR spectroscopy is used to identify the key functional groups present in the PAPB structure.

Table 2: Expected FTIR Absorption Bands for PAPB

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3400 | N-H stretching | Amines and Biguanide |

| 2850-2960 | C-H stretching | Propyl chain (CH₂) |

| ~1640 | C=N stretching | Biguanide |

| 1490-1580 | N-H bending | Biguanide |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of dried PAPB with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.[7]

-

Data Acquisition: Record the FTIR spectrum over a range of 4000 to 400 cm⁻¹.[8]

-

Analysis: Identify the characteristic absorption bands corresponding to the biguanide and propyl functional groups to confirm the polymer structure.

Molecular Weight Determination

GPC (also known as Size Exclusion Chromatography - SEC) is the standard method for determining the molecular weight distribution (MWD) of polymers.

Table 3: Typical GPC Parameters and Expected Results for Polybiguanides

| Parameter | Value/Description |

| Mobile Phase | Aqueous buffer (e.g., with 0.1 M NaNO₃) |

| Columns | Set of hydrophilic columns (e.g., Shodex SUGAR series) |

| Detector | Refractive Index (RI) |

| Calibration | Poly(ethylene glycol) or polystyrene sulfonate standards |

| Expected Mn | 1000 - 5000 g/mol (highly dependent on synthesis conditions) |

| Expected PDI (Mw/Mn) | 1.5 - 2.5 (typical for step-growth polymerization) |

Experimental Protocol: GPC Analysis

-

Sample Preparation: Prepare a dilute solution of PAPB (e.g., 1-2 mg/mL) in the mobile phase. Filter the solution through a 0.22 µm filter before injection.

-

GPC Run: Inject the sample into the GPC system and elute with the mobile phase at a constant flow rate.

-

Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) from the resulting chromatogram using a calibration curve generated from standards.

Caption: Workflow for PAPB synthesis and characterization.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability and phase transitions of the polymer.[9] The data presented is based on analyses of PHMB.[10]

Table 4: Expected Thermal Properties of PAPB (based on PHMB)

| Technique | Parameter | Expected Observation |

| TGA | Onset of Decomposition | > 200 °C |

| Major Weight Loss | 240 - 520 °C (multiple stages corresponding to loss of different groups) | |

| DSC | Glass Transition (Tg) | May be difficult to resolve, typical for polybiguanides |

| Melting/Decomposition | Decomposition without a clear melting point, often above 200 °C |

Experimental Protocol: TGA/DSC Analysis

-

Sample Preparation: Place a small amount (5-10 mg) of the dried PAPB sample into an aluminum (for DSC) or platinum (for TGA) pan.

-

TGA: Heat the sample from room temperature to ~600°C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the weight loss as a function of temperature.

-

DSC: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the heat flow to identify thermal transitions like Tg or decomposition events.

Antimicrobial Activity and Cytotoxicity

While this guide focuses on synthesis and characterization, it is critical to reiterate that true PAPB has demonstrated significantly lower antimicrobial efficacy and cytotoxicity compared to its C6 analog, PHMB.[1] In one study, PHMB showed high antimicrobial activity against Staphylococcus aureus and Escherichia coli with a minimal bactericidal concentration (MBC) of <0.005%, whereas PAPB was found to be ineffective at similar concentrations.[1] Similarly, PAPB displayed substantially lower cytotoxicity to human keratinocytes and murine fibroblasts.[1]

Caption: Proposed mechanism of PAPB's weak antimicrobial action.

This technical guide provides a foundational framework for the synthesis and characterization of this compound. Researchers entering this field should be acutely aware of the prevalent nomenclature issues and the distinct properties of PAPB compared to the more widely studied PHMB. The provided protocols, adapted from related compounds, offer a starting point for the successful synthesis and rigorous characterization of this polymer.

References

- 1. cir-safety.org [cir-safety.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. cir-safety.org [cir-safety.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 10. mdpi.com [mdpi.com]

The Core Mechanism of Action of Polyaminopropyl Biguanide (PHMB) on Bacterial Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyaminopropyl biguanide (B1667054) (PAPB), more commonly referred to in scientific literature as Polyhexamethylene biguanide (PHMB), is a potent, broad-spectrum antiseptic agent with a unique dual mechanism of action against a wide range of microorganisms. Its efficacy, coupled with an exceptionally low incidence of acquired bacterial resistance, has made it a subject of significant interest in both clinical and industrial settings.[1][2][3] This technical guide provides a comprehensive overview of the core mechanisms by which PHMB exerts its bactericidal effects, with a focus on its interactions with the bacterial cell envelope and intracellular components. It summarizes key quantitative data on its antimicrobial activity, details common experimental protocols for its study, and provides visual representations of its mode of action and relevant experimental workflows.

Introduction to the Dual Mechanism of Action

The antimicrobial activity of PHMB is primarily attributed to a two-pronged attack on bacterial cells. The initial and most widely recognized mechanism involves the disruption of the bacterial cell membrane.[4][5] More recent evidence has elucidated a secondary, intracellular mechanism involving the binding and condensation of bacterial DNA.[6][7][8]

Interaction with the Bacterial Cell Membrane

PHMB is a cationic polymer, carrying a strong positive charge at physiological pH.[9] This inherent positive charge drives an initial electrostatic interaction with the negatively charged components of the bacterial cell wall and outer membrane, such as phospholipids (B1166683) and teichoic acids.[1][9] This binding leads to a disruption of the membrane's structural integrity, causing increased permeability and leakage of essential cytoplasmic contents, ultimately resulting in cell death.[4][5] While the concept of membrane disruption is well-established, some molecular dynamics studies suggest that PHMB may not form discrete pores but rather destabilizes the membrane, facilitating its own translocation into the cytoplasm.[6][10][11]

Intracellular Action: DNA Binding and Condensation

Following its entry into the bacterial cell, PHMB can interact directly with the bacterial chromosome.[8][9] Unlike mammalian cells, bacteria lack a nuclear membrane, leaving their genetic material accessible. PHMB binds to the negatively charged phosphate (B84403) backbone of DNA, leading to chromosome condensation and the formation of nanoparticles.[6][9][12][13] This process effectively arrests cell division and inhibits DNA replication and repair pathways, contributing significantly to the bactericidal outcome.[6][9][10] This intracellular targeting is a key aspect of PHMB's efficacy and is thought to contribute to the lack of observed acquired resistance.[8][13]

Quantitative Antimicrobial Efficacy of PHMB

The potency of PHMB is quantified through metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

Table 1: Minimum Inhibitory Concentrations (MIC) of PHMB against Various Bacteria

| Bacterial Species | Gram Stain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | 2 | [7] |

| Staphylococcus aureus (EPEC) | Gram-positive | 125.00 | [14] |

| Staphylococcus aureus (Intracellular) | Gram-positive | 1 | [15] |

| Bacillus subtilis (BS) | Gram-positive | 7.81 | [14] |

| Pseudomonas aeruginosa | Gram-negative | 7.8 | [7] |

| Escherichia coli (EPEC) | Gram-negative | 31.25 | [14] |

| Vibrio parahaemolyticus (VP) | Gram-negative | 3.91 | [14] |

| Photobacterium damselae subsp. damselae (PDD) | Gram-negative | 3.91 | [14] |

Table 2: Minimum Bactericidal Concentrations (MBC) of PHMB against Various Bacteria

| Bacterial Species | Gram Stain | MBC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | 2 | [7] |

| Staphylococcus aureus (EPEC) | Gram-positive | 250 | [14] |

| Bacillus subtilis (BS) | Gram-positive | 62.50 | [14] |

| Pseudomonas aeruginosa | Gram-negative | 15.6 | [7] |

| Escherichia coli (EPEC) | Gram-negative | 31.25 | [14] |

| Vibrio parahaemolyticus (VP) | Gram-negative | 15.63 | [14] |

| Photobacterium damselae subsp. damselae (PDD) | Gram-negative | 15.63 | [14] |

Experimental Protocols for Assessing PHMB's Mechanism of Action

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method, a standard technique for determining the MIC and MBC of an antimicrobial agent.[14][16][17]

3.1.1. Materials

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

PHMB stock solution of known concentration

-

Spectrophotometer or microplate reader

3.1.2. Procedure

-

Prepare a serial two-fold dilution of the PHMB stock solution in the broth medium across the wells of a 96-well plate.[16]

-

Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to a defined bacterial cell density.[16]

-

Inoculate each well containing the PHMB dilution with the standardized bacterial suspension.[14][16]

-

Include a positive control well (bacteria and broth, no PHMB) and a negative control well (broth only).[16]

-

Incubate the plate at 37°C for 18-24 hours.[16]

-

Determine the MIC by visually inspecting for the lowest concentration of PHMB that inhibits visible bacterial growth. This can also be quantified by measuring the optical density (OD) at 600 nm using a microplate reader.[18][19]

-

To determine the MBC, subculture the contents of the wells with no visible growth onto agar (B569324) plates.

-

Incubate the agar plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of PHMB that results in a 99.9% reduction in the initial bacterial inoculum.

Assessment of Bacterial Membrane Permeability: Propidium (B1200493) Iodide (PI) Uptake Assay

This assay utilizes the fluorescent dye propidium iodide, which is membrane-impermeable and only enters cells with compromised membranes.[20][21] An increase in PI fluorescence indicates membrane damage.

3.2.1. Materials

-

Bacterial culture

-

PHMB solution

-

Propidium iodide (PI) stock solution

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

3.2.2. Procedure

-

Wash and resuspend the bacterial cells in PBS to a concentration of approximately 10^7 to 10^8 cells/mL.

-

Treat the bacterial suspension with various concentrations of PHMB (e.g., at, above, and below the MIC) for a defined period.

-

Add PI to the bacterial suspension at a final concentration of 10 µg/mL and incubate in the dark for 5-15 minutes.[22][23]

-

Analyze the samples using a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., excitation at ~535 nm, emission at ~617 nm).[23]

-

Alternatively, visualize the cells using a fluorescence microscope. Cells with damaged membranes will exhibit red fluorescence.

-

Include a positive control (e.g., heat-killed bacteria or treatment with 70% isopropanol) and a negative control (untreated bacteria).[20]

Evaluation of DNA Interaction: DNA Condensation Assay

This assay visually demonstrates the ability of PHMB to condense bacterial DNA.

3.3.1. Materials

-

Isolated bacterial chromosomal DNA

-

PHMB solution

-

DNA-binding fluorescent dye (e.g., DAPI)

-

Fluorescence microscope

3.3.2. Procedure

-

Mix isolated bacterial chromosomal DNA with varying concentrations of PHMB.

-

Incubate the mixture to allow for interaction.

-

Stain the mixture with a DNA-binding dye such as DAPI.

-

Visualize the samples under a fluorescence microscope.

-

The condensation of DNA by PHMB will be observed as the formation of compact, brightly fluorescent foci, in contrast to the diffuse fluorescence of untreated DNA.[24] This can also be observed in whole bacterial cells treated with PHMB-FITC and counterstained with DAPI.[2][24]

Visualizing the Mechanism and Experimental Workflows

Diagram 1: The Dual Mechanism of Action of PHMB on a Bacterial Cell

Caption: A diagram illustrating the dual mechanism of PHMB action on bacterial cells.

Diagram 2: Experimental Workflow for Minimum Inhibitory Concentration (MIC) Determination

Caption: A flowchart outlining the key steps in determining the MIC of PHMB.

Conclusion

Polyaminopropyl biguanide (PHMB) stands out as a highly effective antimicrobial agent due to its multifaceted mechanism of action that targets both the bacterial cell membrane and its genetic material. This dual attack strategy not only ensures broad-spectrum efficacy but also presents a significant barrier to the development of microbial resistance. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of PHMB and other novel antimicrobial compounds. For drug development professionals, a thorough understanding of this mechanism is crucial for leveraging the full potential of PHMB in designing new and effective therapeutic and disinfectant strategies.

References

- 1. Polyhexamethylene biguanide hydrochloride (PHMB)-properties and application of an antiseptic agent. A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hartmann-science-center.com [hartmann-science-center.com]

- 4. [PDF] Insights into the Polyhexamethylene Biguanide (PHMB) Mechanism of Action on Bacterial Membrane and DNA: A Molecular Dynamics Study | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Insights into the Polyhexamethylene Biguanide (PHMB) Mechanism of Action on Bacterial Membrane and DNA: A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Activity of PHMB and Other Guanidino Containing Compounds against Acanthamoeba and Other Ocular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The antimicrobial polymer PHMB enters cells and selectively condenses bacterial chromosomes - ePrints - Newcastle University [eprints.ncl.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. madbarn.com [madbarn.com]

- 13. The antimicrobial polymer PHMB enters cells and selectively condenses bacterial chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bactericidal Effect and Mechanism of Polyhexamethylene Biguanide (PHMB) on Pathogenic Bacteria in Marine Aquaculture - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bactericidal and Anti-biofilm Effects of Polyhexamethylene Biguanide in Models of Intracellular and Biofilm of Staphylococcus aureus Isolated from Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Polyaminopropyl Biguanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Polyaminopropyl Biguanide (B1667054) (PAPB), a polymer with significant applications as a preservative and antimicrobial agent. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and formulation who require a detailed understanding of this compound.

Physicochemical Properties

Polyaminopropyl Biguanide, often referred to as Polyhexamethylene Biguanide (PHMB) in cosmetic and industrial applications, is a cationic polymer. Its physicochemical characteristics are crucial for its function, formulation, and safety assessment. The quantitative data for these properties are summarized in the table below.

| Property | Value | References |

| Molecular Weight | The molecular weight is variable due to its polymeric nature. It is typically reported as a weight average molecular weight (Mw) ranging from 2670 to 4216 Da. A significant portion of the commercial product consists of polymers with a molecular weight greater than 1000 Da. | [1] |

| pKa | 4.19 at 25°C | [2] |

| Solubility | ||

| Water | 41 ± 1 % (w/w) at 25°C; 426 g/L | [1] |

| Methanol | 41 ± 1 % (w/w) at 25 ± 1°C | [1] |

| Ethanol | 0.5 ± 0.08 % (w/w) at 25 ± 1°C | [1] |

| Acetone | 2.7 ppm at 22°C | [1] |

| Dichloromethane | 0.2 ppm at 22°C | [1] |

| Ethyl Acetate | 0.1 ppm at 22°C | [1] |

| Toluene | 0.2 ppm at 22°C | [1] |

| n-hexane | 0.1 ppm at 22°C | [1] |

| Acetonitrile | 0.8 ppm at 22°C | [1] |

| LogP (Octanol/Water Partition Coefficient) | -2.3 at 25 ± 1°C and pH 7.4 | [1] |

Experimental Protocols

Detailed experimental methodologies are essential for the accurate determination of the physicochemical properties of polymeric compounds like PAPB. Below are outlines of general protocols for key experiments.

2.1. Determination of Polymer pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance. For a polycationic polymer like PAPB, this method can elucidate the protonation behavior of its biguanide groups.

-

Principle: The pKa is determined by monitoring the change in pH of a polymer solution upon the incremental addition of a titrant (an acid or a base). The inflection point of the resulting titration curve corresponds to the pKa.

-

Apparatus: A calibrated pH meter with a combination glass electrode, a magnetic stirrer, and a burette for precise delivery of the titrant.

-

Procedure:

-

Prepare a solution of PAPB of known concentration in deionized water.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Allow the pH reading to stabilize.

-

Begin the titration by adding small, precise volumes of a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Record the pH after each addition, ensuring the reading is stable before proceeding.

-

Continue the titration well past the expected equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve or by analyzing the first and second derivatives of the curve to pinpoint the inflection point.

-

2.2. Determination of Polymer Solubility

The solubility of a polymer is a critical parameter for its application and formulation. Various methods can be employed to determine the solubility of PAPB in different solvents.

-

Principle: Solubility is determined by finding the maximum concentration of the polymer that can dissolve in a solvent at a specific temperature to form a stable, homogeneous solution.

-

Apparatus: Temperature-controlled shaker or incubator, analytical balance, and a method for quantifying the dissolved polymer (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis).

-

Procedure (Isothermal Method):

-

Add an excess amount of PAPB to a known volume of the solvent in a sealed container.

-

Place the container in a temperature-controlled shaker and agitate it until equilibrium is reached (this may take several hours to days for polymers).

-

Once equilibrium is established, allow any undissolved polymer to settle.

-

Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred.

-

Quantify the concentration of PAPB in the supernatant using a suitable analytical technique. For example, if PAPB has a chromophore, UV-Vis spectroscopy can be used by creating a calibration curve of absorbance versus concentration. Alternatively, the solvent can be evaporated, and the mass of the dissolved polymer can be determined gravimetrically.

-

The determined concentration represents the solubility of PAPB in that solvent at the specified temperature.

-

Mechanism of Action and Signaling Pathways

The primary application of PAPB is as an antimicrobial agent. Its mechanism of action is multifaceted, primarily targeting the bacterial cell envelope and intracellular components.

3.1. Antimicrobial Mechanism of Action

The cationic nature of PAPB is fundamental to its antimicrobial activity. It interacts with negatively charged components of the bacterial cell surface, leading to cell death. The proposed mechanism involves a multi-step process.

Caption: Proposed antimicrobial mechanism of this compound (PAPB).

3.2. Inflammatory Signaling Pathway

In some contexts, particularly at higher concentrations, PAPB has been suggested to induce inflammatory responses. One of the key pathways implicated in inflammation is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3]

Caption: Simplified overview of the NF-κB signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the pKa of a polymer using potentiometric titration.

Caption: Experimental workflow for pKa determination by potentiometric titration.

References

An In-depth Technical Guide to the Spectral Analysis of Polyaminopropyl Biguanide for Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis techniques utilized for the structural elucidation of Polyaminopropyl biguanide (B1667054) (PAPB). Due to the polymeric nature of PAPB and the common confusion with its analogue, Polyhexamethylene biguanide (PHMB), this document emphasizes the key differentiating structural features and the corresponding spectral fingerprints. While extensive public data on PAPB is limited, this guide synthesizes available information and theoretical knowledge to provide a robust analytical framework.

Introduction to Polyaminopropyl Biguanide (PAPB)

This compound (PAPB) is a cationic polymer with broad-spectrum antimicrobial properties. Its structure consists of repeating biguanide units linked by propyl (-(CH₂)₃-) chains. This is in contrast to the more widely studied Polyhexamethylene biguanide (PHMB), which features a hexyl (-(CH₂)₆-) linker. This difference in the alkyl chain length significantly influences their physicochemical and spectral properties. Accurate structural characterization is paramount for quality control, regulatory compliance, and understanding its mechanism of action.

Spectroscopic Techniques for Structural Elucidation

A multi-faceted approach employing various spectroscopic techniques is essential for the comprehensive structural analysis of PAPB. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of PAPB. Both ¹H and ¹³C NMR are crucial for identifying the repeating units and end-groups of the polymer.

Expected ¹H and ¹³C NMR Spectral Data for PAPB Repeating Unit

The following table summarizes the predicted chemical shifts for the core repeating unit of PAPB. These values are estimations based on the analysis of similar structures and functional groups.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |

| -CH₂- (central in propyl chain) | ~1.7 - 1.9 | ~28 - 30 | Quintet |

| -CH₂- (adjacent to N) | ~3.1 - 3.3 | ~40 - 42 | Triplet |

| N-H (amine/imine) | Broad, ~6.5 - 8.5 | - | Broad Singlet |

| C=N (biguanide) | - | ~155 - 165 | - |

Experimental Protocol: NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of PAPB is as follows:

-

Sample Preparation: Dissolve 10-20 mg of the PAPB sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical to ensure sample solubility and minimize interfering signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.

-

Solvent suppression techniques may be necessary if using D₂O.

-

-

¹³C NMR Acquisition:

-

Acquire a ¹³C{¹H} proton-decoupled spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent signal.

Mass spectrometry provides information about the molecular weight distribution of the polymer and the fragmentation patterns of its constituent units. Due to the polymeric nature of PAPB, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are most suitable.

Expected Mass Spectrometry Fragmentation of PAPB

The primary fragmentation would occur at the C-N and C-C bonds of the propyl linker and within the biguanide group. The observation of repeating mass units corresponding to the PAPB monomer (C₅H₁₁N₅, molar mass: 141.19 g/mol ) would confirm the polymer's identity.

| Fragment Ion | Expected m/z | Description |

| [Monomer + H]⁺ | 142.19 | Protonated repeating unit |

| Fragment of propyl chain | Various | Cleavage within the -(CH₂)₃- linker |

| Biguanide fragments | Various | Cleavage of the C-N and N-N bonds in the biguanide moiety |

Experimental Protocol: Mass Spectrometry

A general protocol for ESI-MS analysis of PAPB is outlined below:

-

Sample Preparation: Prepare a dilute solution of PAPB (1-10 µg/mL) in a solvent compatible with ESI, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid to promote ionization.

-

Instrumentation: Use an ESI-mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, for high-resolution mass analysis.

-

Infusion and Ionization: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Mass Analysis: Acquire mass spectra in the positive ion mode over a relevant m/z range (e.g., 100-2000 Da) to detect the polymer distribution and fragment ions.

-

Tandem MS (MS/MS): To obtain structural information, select a specific oligomer ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

Data Analysis: Analyze the resulting spectra to identify the repeating monomer unit and characterize the fragmentation pattern.

FTIR spectroscopy is used to identify the functional groups present in the PAPB molecule. It provides a characteristic fingerprint based on the vibrations of chemical bonds.

Key FTIR Absorption Bands for PAPB

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3500 | N-H stretching | Amines and imines |

| 2850 - 2960 | C-H stretching | Alkyl (propyl) chain |

| ~1630 - 1680 | C=N stretching | Biguanide group |

| ~1540 - 1640 | N-H bending | Amines |

| ~1450 | C-H bending | Alkyl (propyl) chain |

Experimental Protocol: FTIR Spectroscopy

A standard protocol for obtaining an FTIR spectrum of PAPB is as follows:

-

Sample Preparation:

-

Solid Sample (ATR): Place a small amount of the PAPB powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid Sample (KBr Pellet): Mix a small amount of PAPB with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

-

Instrumentation: Use a benchtop FTIR spectrometer.

-

Spectrum Acquisition:

-

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Collect the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction and analyze the resulting absorbance or transmittance spectrum to identify the characteristic absorption bands.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectral analysis process for PAPB structural elucidation.

Caption: Overall workflow for the spectral analysis of PAPB.

Caption: Detailed workflow for NMR-based structural analysis of PAPB.

Conclusion

The structural elucidation of this compound requires a synergistic application of NMR, MS, and FTIR spectroscopy. While a complete public spectral library for PAPB is not yet established, the principles and expected data outlined in this guide provide a solid foundation for its analysis. Careful differentiation from PHMB is crucial, and the distinct spectral features arising from the different alkyl linkers are key to unambiguous identification. This guide serves as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries, enabling robust characterization and quality control of this important antimicrobial polymer.

Polyaminopropyl Biguanide: A Technical Guide for Researchers

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals on Polyaminopropyl Biguanide (B1667054) (PAPB). It clarifies its chemical identity, distinguishes it from the more common Polyhexamethylene Biguanide (PHMB), and presents available data on its biological activity.

Chemical Identity and Structure

Polyaminopropyl biguanide, often abbreviated as PAPB, is a polymer characterized by repeating biguanide units linked by propyl chains. It is crucial to distinguish PAPB from Polyhexamethylene Biguanide (PHMB), a structurally similar polymer with a hexyl linker instead of a propyl one. While the INCI name "this compound" is sometimes associated with PHMB in commercial products, they are distinct chemical entities with different properties.[1][2][3][4]

Chemical Formula: (C5H11N5)n[4][5]

CAS Numbers: The primary and most specific CAS number for this compound is:

-

133029-32-0 [4]

It is important to note that other CAS numbers, such as 32289-58-0 and 27083-27-8, are often associated with PHMB but may be erroneously linked to PAPB in some literature and commercial documentation.[5][6]

Chemical Structure:

Caption: Chemical structure of this compound (PAPB).

Physicochemical Properties

Available data on the specific physicochemical properties of PAPB is limited, with more extensive information available for the related compound, PHMB.

| Property | Data |

| Appearance | Typically supplied as a liquid solution. |

| Solubility | Freely water-soluble. |

Antimicrobial Efficacy

A critical finding in the scientific literature is the significant difference in antimicrobial activity between PAPB and PHMB. While PHMB is a potent, broad-spectrum antimicrobial, studies have shown that PAPB is largely ineffective at bacterial eradication.[1][2][3] This suggests that the antimicrobial efficacy often attributed to "this compound" in commercial contexts is likely due to the use of PHMB.

The following table summarizes comparative antimicrobial efficacy data.

| Organism | Test Method | Concentration | Result for PAPB | Result for PHMB |

| Staphylococcus aureus | MBC | <0.05 mg/mL | Ineffective in bacterial eradication | High antimicrobial activity |

| Escherichia coli | MBC | <0.05 mg/mL | Ineffective in bacterial eradication | High antimicrobial activity |

MBC: Minimum Bactericidal Concentration

Cytotoxicity

In contrast to its lack of antimicrobial efficacy, PAPB has demonstrated significantly lower cytotoxicity compared to PHMB.

| Cell Line | Incubation Time | Concentration Range | Cytotoxicity of PAPB | Cytotoxicity of PHMB |

| Human Keratinocytes (HaCaT) | 24 hours | 0.005% - 0.1% v/v | Moderate to high cytotoxicity at 0.05% and 0.1% | Highly cytotoxic, survival rate never exceeding 27% |

| Murine Fibroblasts (L929) | 24 hours | up to 0.1% | No cytotoxic effect detected | Highly cytotoxic |

| Human Keratinocytes (HaCaT) | 72 hours | up to 0.1% | Non-cytotoxic | Highly cytotoxic |

| Murine Fibroblasts (L929) | 72 hours | 0.05% and 0.1% | Weak cytotoxic effect | Highly cytotoxic |

Mechanism of Action

The proposed mechanism of action for polymeric biguanides like PAPB and PHMB is based on their cationic nature. The positively charged polymer is attracted to the negatively charged components of microbial cell membranes. This interaction leads to the disruption of the membrane, causing leakage of cellular contents and ultimately cell death. However, the difference in the length of the hydrocarbon linker (propyl in PAPB vs. hexyl in PHMB) appears to dramatically affect the efficiency of this process, rendering PAPB largely inactive as an antimicrobial.

References

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. researchgate.net [researchgate.net]

- 3. Comparing two polymeric biguanides: chemical distinction, antiseptic efficacy and cytotoxicity of this compound and polyhexamethylene biguanide. | Semantic Scholar [semanticscholar.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. ec.europa.eu [ec.europa.eu]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Polyaminopropyl Biguanide

An in-depth exploration for researchers, scientists, and drug development professionals on the aqueous characteristics of Polyaminopropyl biguanide (B1667054), a widely utilized biocide. This guide clarifies nomenclature, presents quantitative data on solubility and stability, and provides detailed experimental protocols for assessment.

Introduction: Clarifying the Identity of Polyaminopropyl Biguanide

In the realm of industrial and pharmaceutical applications, a degree of confusion surrounds the nomenclature of this compound (PAPB). The International Nomenclature of Cosmetic Ingredients (INCI) name "this compound" is frequently and incorrectly used to refer to Polyhexamethylene Biguanide (PHMB) . Structurally, the true PAPB possesses a propyl (three-carbon) linker between its biguanide groups, whereas PHMB features a hexyl (six-carbon) linker. This structural variance leads to differing antimicrobial efficacy and toxicological profiles. Given that the widespread use and majority of published data are associated with the hexyl-containing polymer, this guide will focus on the solubility and stability of PHMB, while explicitly acknowledging the common misuse of the PAPB designation.

PHMB is a cationic polymer renowned for its broad-spectrum antimicrobial properties, which has led to its extensive use as a disinfectant and preservative in a variety of products, including wound care solutions, contact lens disinfectants, and cosmetics.[1][2] Understanding its behavior in aqueous solutions is paramount for formulation development, ensuring both efficacy and safety.

Aqueous Solubility of Polyhexamethylene Biguanide (PHMB)

PHMB exhibits high solubility in water, a key characteristic that facilitates its use in numerous aqueous formulations. This high solubility is attributed to the polar biguanide groups within the polymer chain.

Table 1: Quantitative Solubility Data for PHMB

| Solvent | Solubility | Reference |

| Water | 426 g/L | |

| Water | >40% w/w | [3] |

| Methanol | 41% | |

| Ethanol | 0.5% |

Stability of Polyhexamethylene Biguanide (PHMB) in Aqueous Solutions

The stability of PHMB in aqueous solutions is a critical factor for determining the shelf-life and efficacy of formulated products. Its stability can be influenced by several factors, including pH, temperature, and exposure to light.

Effect of pH

PHMB is generally considered stable over a wide pH range, which contributes to its versatility in various formulations. However, extreme pH conditions can lead to degradation. It is reported to be stable within a pH range of 4-8. Forced degradation studies have shown that PHMB is susceptible to degradation under strong acidic and alkaline conditions. A study on a 0.2 mg/mL PHMB ophthalmic solution demonstrated a concentration decrease of approximately 28% after 15 minutes in 0.5 N hydrochloric acid at 80°C and a 20.2% decrease after 120 minutes in 0.5 N sodium hydroxide (B78521) solution at 80°C.[4]

Effect of Temperature

PHMB demonstrates good thermal stability in aqueous solutions under typical storage conditions. However, elevated temperatures can accelerate degradation. In the same forced degradation study mentioned above, a 0.2 mg/mL PHMB solution showed only a 2% decrease in concentration after 24 hours of heating at 80°C, indicating a degree of resistance to thermal stress.[4] Conversely, another study noted that breakdown products in a PHMB ophthalmic solution began to appear after 30 days of storage at 5°C, suggesting that refrigerated conditions might surprisingly promote certain degradation pathways over longer periods.[4] This highlights that PHMB is chemically more stable at 25°C than at 5°C.[4]

Effect of Light (Photostability)

PHMB is generally considered to be photostable, meaning it is not significantly degraded by exposure to light.[4] This property is advantageous for products packaged in transparent or semi-transparent containers.

Overall Stability in Formulations

Long-term stability studies have shown that PHMB can remain stable in aqueous formulations for extended periods. For instance, a 0.2 mg/mL PHMB ophthalmic solution showed no significant decrease in concentration over 90 days when stored at both 5°C and 25°C.[4] Another study indicated that in drinking water, PHMB was stable for at least 7-14 days.[1]

Table 2: Summary of PHMB Stability in Aqueous Solutions

| Condition | Observation | Reference(s) |

| pH | Stable in the range of 4-8. | |

| Degrades in strong acid (0.5 N HCl). | [4] | |

| Degrades in strong base (0.5 N NaOH). | [4] | |

| Temperature | Generally good thermal stability. | [4] |

| Minimal degradation after 24h at 80°C. | [4] | |

| Breakdown products observed after 30 days at 5°C. | [4] | |

| More stable at 25°C than 5°C. | [4] | |

| Light | Generally photostable. | [4] |

| Formulated Products | Stable for at least 90 days in an ophthalmic solution. | [4] |

| Stable for 7-14 days in drinking water. | [1] |

Experimental Protocols

Accurate determination of the solubility and stability of PHMB requires robust and standardized experimental protocols. The following sections detail the methodologies for these key assessments.

Protocol for Determination of Water Solubility (Adapted from OECD Guideline 105)

The flask method is suitable for substances with a solubility above 10 mg/L, making it appropriate for the highly soluble PHMB.[5]

Objective: To determine the saturation mass concentration of PHMB in water at a specific temperature.

Materials:

-

PHMB (analytical standard)

-

Deionized or distilled water

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Centrifuge and/or filtration apparatus (e.g., 0.45 µm filter)

-

Validated analytical method for PHMB quantification (e.g., HPLC-UV)

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Sample Preparation: An excess amount of PHMB is added to a known volume of water in a flask. The amount of excess should be sufficient to ensure that a saturated solution is formed.

-

Equilibration: The flask is sealed and agitated in a thermostatic shaker or water bath at a constant temperature (e.g., 20 ± 0.5 °C) until equilibrium is reached. The time to reach equilibrium should be determined during the preliminary test, but is typically 24-48 hours.

-

Phase Separation: After equilibration, the mixture is allowed to stand at the test temperature to allow for phase separation. The undissolved PHMB is then separated from the aqueous solution by centrifugation and/or filtration.

-

Quantification: The concentration of PHMB in the clear aqueous phase is determined using a validated analytical method, such as HPLC-UV.

-

Data Analysis: The solubility is reported as the average of at least three replicate determinations.

Protocol for Stability Testing in Aqueous Solution (Adapted from ICH Guideline Q1A)

Stability testing is crucial to establish a shelf-life for a product and recommend storage conditions. This involves long-term and accelerated stability studies.

Objective: To evaluate the stability of a PHMB aqueous solution under various environmental conditions over time.

Materials:

-

PHMB aqueous solution of known concentration in its final proposed packaging.

-

Stability chambers capable of controlling temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH).

-

Validated stability-indicating analytical method for PHMB quantification and detection of degradation products (e.g., HPLC-UV).

-

Equipment for physical and chemical testing (e.g., pH meter, viscometer).

Procedure:

-

Sample Preparation: Prepare a sufficient number of samples of the PHMB aqueous solution in the final container-closure system.

-

Storage Conditions: Place the samples in stability chambers under the following conditions as per ICH Q1A (R2) guidelines:

-

Long-term testing: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated testing: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency: Withdraw samples at specified time intervals. For long-term testing, this is typically 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated testing, it is typically 0, 3, and 6 months.[6]

-

Analysis: At each time point, analyze the samples for the following:

-

Appearance: Visual inspection for color change, clarity, and precipitation.

-

pH: Measurement of the solution's pH.

-

Assay of PHMB: Quantification of the active ingredient using a validated stability-indicating method.

-

Degradation Products: Identification and quantification of any degradation products.

-

-

Forced Degradation Studies: To develop a stability-indicating analytical method, forced degradation studies should be conducted. This involves subjecting the PHMB solution to stress conditions such as strong acid, strong base, oxidation (e.g., hydrogen peroxide), high temperature, and light to generate potential degradation products.[4]

Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A common and reliable method for the quantification of PHMB in aqueous solutions is reverse-phase HPLC with UV detection.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and UV detector.

-

C18 or a suitable alternative column.

Typical Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7][8]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: PHMB has a characteristic UV absorbance maximum at approximately 235-236 nm.[3][7]

-

Column Temperature: Ambient or controlled (e.g., 30°C).

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of PHMB of known concentrations in the same matrix as the sample to be analyzed.

-

Sample Preparation: Dilute the test samples to fall within the concentration range of the standard curve.

-

Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

-

Quantification: Construct a calibration curve by plotting the peak area of the PHMB standard against its concentration. Determine the concentration of PHMB in the samples by interpolating their peak areas on the calibration curve.

Visualizations of Experimental Workflows

To further elucidate the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the workflows for solubility and stability testing.

References

- 1. The Evaluation of Polyhexamethylene Biguanide (PHMB) as a Disinfectant for Adenovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hasa.com [hasa.com]

- 3. Physical and Chemical Characterization of Poly(hexamethylene biguanide) Hydrochloride [mdpi.com]

- 4. Stability of an ophthalmic formulation of polyhexamethylene biguanide in gamma-sterilized and ethylene oxide sterilized low density polyethylene multidose eyedroppers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. database.ich.org [database.ich.org]

- 7. Electron J Biomed 2009;2:30-37. Arora et al. METHOD FOR DETERMINATION OF POLYHEXANIDE IN MULTIPURPOSE SOLUTION [biomed.uninet.edu]

- 8. HPLC Method for Analysis of Polyhexanide (polyhexamethylene biguanide, PHMB) on BIST B+ | SIELC Technologies [sielc.com]

Navigating the Complexity of Polyaminopropyl Biguanide: A Technical Guide to Molecular Weight Determination

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The determination of molecular weight is a critical parameter in the characterization of polymers used in the pharmaceutical and cosmetic industries. This guide provides a comprehensive overview of the methodologies for determining the molecular weight of polyaminopropyl biguanide (B1667054) (PAPB), a polymer known for its antimicrobial properties. A crucial point of clarification is addressed herein: the common but incorrect use of the name "Polyaminopropyl Biguanide" in cosmetic ingredient listings to refer to Polyhexamethylene Biguanide (PHMB). This guide will focus on the analytical techniques applicable to true PAPB, while acknowledging the prevalent nomenclature confusion.

Introduction: The Tale of Two Biguanides

This compound (PAPB) and polyhexamethylene biguanide (PHMB) are chemically distinct polymers, differing in the length of the hydrocarbon spacer in their repeating units.[1][2][3] PAPB features a propyl (-C3H6-) linker, whereas PHMB has a hexyl (-C6H12-) linker. This structural difference can influence their physicochemical properties and biological activity.[1][2][3] It is imperative for researchers to be aware of this distinction, as literature and product information may use the names interchangeably.[4][5][6] This guide will delineate experimental approaches for the molecular characterization of these polymers, with a focus on PAPB.

Methodologies for Molecular Weight Determination

The polymeric nature of PAPB results in a distribution of molecular weights, rather than a single value. Therefore, techniques that can characterize this distribution, such as Gel Permeation Chromatography (GPC) and Mass Spectrometry (MS), are essential.

Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers.[7][8][9] The principle of GPC is based on separating molecules according to their hydrodynamic volume in solution.[9][10]

Experimental Protocol: Gel Permeation Chromatography of PAPB

-

Sample Preparation:

-

Accurately weigh 1-2 mg of the PAPB sample.

-

Dissolve the sample in an appropriate mobile phase (e.g., a buffered aqueous solution or an organic solvent compatible with the polymer and the GPC columns) to a concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Instrumentation and Conditions:

-

GPC System: An Agilent 1260 Infinity II GPC/SEC System or similar, equipped with a refractive index (RI) detector.

-

Columns: A set of aqueous-compatible GPC columns (e.g., Agilent PLaquagel-OH series) suitable for the expected molecular weight range of PAPB.

-

Mobile Phase: A suitable aqueous buffer, such as 0.1 M sodium nitrate (B79036) with 0.02% sodium azide, to suppress ionic interactions. The mobile phase should be filtered and degassed.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintain a constant column temperature, for example, 30°C, to ensure reproducible results.

-

Injection Volume: 100 µL.

-

-

Calibration:

-

Prepare a series of narrow-polydispersity polymer standards of known molecular weight (e.g., polyethylene (B3416737) glycol or pullulan standards for aqueous GPC) covering the expected molecular weight range of the PAPB sample.

-

Inject each standard and record its retention time.

-

Construct a calibration curve by plotting the logarithm of the molecular weight against the retention time.

-

-

Data Analysis:

-

Inject the prepared PAPB sample and record the chromatogram.

-

Using the calibration curve, the molecular weight distribution of the PAPB sample can be determined. Key parameters to be calculated include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[10]

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For polymers, MS can provide information about the molecular weight of individual oligomers and the overall distribution. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar polymers like PAPB.

Experimental Protocol: Mass Spectrometry of PAPB

-

Sample Preparation:

-

Prepare a dilute solution of the PAPB sample (approximately 10 µg/mL) in a solvent suitable for ESI-MS, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid to promote ionization.

-

-

Instrumentation and Conditions:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, is recommended for accurate mass measurements.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Infusion: The sample solution can be directly infused into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Parameters: Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve a stable and intense signal for the PAPB oligomers.

-

Mass Range: Acquire data over a mass range that encompasses the expected distribution of PAPB oligomers.

-

-

Data Analysis:

-

The resulting mass spectrum will show a series of peaks, each corresponding to a different oligomer of PAPB with a specific number of repeating units.

-

The mass difference between adjacent peaks in a series will correspond to the mass of the PAPB repeating unit.

-

By identifying the different oligomeric series and their charge states, the molecular weight distribution can be reconstructed.

-

Quantitative Data Summary

The molecular weight of biguanide polymers can vary depending on the synthesis process. For the closely related polymer, PHMB, reported weight-average molecular weight (Mw) values are in the range of 2670 to 4216 Da.[11] While specific data for PAPB is less common in the literature, a similar range can be anticipated.

| Parameter | Technique | Reported Value (for PHMB) | Reference |

| Weight-Average Molecular Weight (Mw) | GPC | 2670 - 2960 Da | [11] |

| Weight-Average Molecular Weight (Mw) | GPC | 3686 - 4216 Da | [11] |

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful implementation. The following diagram, generated using Graphviz, outlines the key steps in determining the molecular weight of PAPB.

References

- 1. Comparing two polymeric biguanides: chemical distinction, antiseptic efficacy and cytotoxicity of this compound and polyhexamethylene biguanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. cir-safety.org [cir-safety.org]

- 6. cir-safety.org [cir-safety.org]

- 7. agilent.com [agilent.com]

- 8. microbenotes.com [microbenotes.com]

- 9. rqmplus.com [rqmplus.com]

- 10. Gel Permeation Chromatography for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 11. health.ec.europa.eu [health.ec.europa.eu]

Interaction of Polyaminopropyl biguanide with microbial DNA

An in-depth technical guide for researchers, scientists, and drug development professionals on the interaction of Polyaminopropyl Biguanide (B1667054) (PAPB) with microbial DNA.

Executive Summary

Polyaminopropyl Biguanide (PAPB), chemically known as Polyhexamethylene Biguanide (PHMB), is a potent antimicrobial polymer with a broad spectrum of activity. While its mechanism of action has historically been attributed to cell membrane disruption, compelling evidence now reveals a primary intracellular target: microbial DNA. This guide elucidates the core mechanisms of this interaction, from cellular entry to the fatal consequences for the bacterium. PAPB, a cationic polymer, engages in strong electrostatic interactions with the negatively charged bacterial cell surface, facilitating its entry into the cytoplasm. Once inside, it selectively binds to the bacterial chromosome, leading to its rapid and extensive condensation. This process physically obstructs DNA replication and transcription, arrests cell division, and ultimately leads to cell death. This DNA-centric mechanism provides a powerful paradigm for antimicrobial action that may be less susceptible to the development of resistance.

Introduction: A Paradigm Shift in Understanding PAPB's Antimicrobial Action

This compound (PAPB), a member of the biguanide family, is a widely utilized antiseptic and disinfectant. For clarity, it is important to note that the cosmetic ingredient name "this compound" chemically refers to Polyhexamethylene Biguanide (PHMB), and the majority of scientific literature uses the term PHMB.[1] This document will use PAPB and PHMB interchangeably to reflect the available research.

The traditional model of PAPB's bactericidal activity focused on its ability as a cationic polymer to disrupt the negatively charged bacterial cell membrane, causing leakage of cytoplasmic contents and cell death.[2][3] However, recent research has challenged this membrane-centric view, demonstrating that PAPB can enter bacterial cells and exert its primary lethal effect by directly interacting with chromosomal DNA.[4][5][6] Studies have shown that PAPB treatment leads to cell division arrest and chromosome condensation, suggesting a DNA binding mechanism.[4][5][6] This updated model explains the high efficacy of PAPB and its low propensity for inducing microbial resistance, as targeting the chromosome is a fundamentally different and potentially more robust antimicrobial strategy.[4][5]

The Core Mechanism: From Cell Entry to Chromosome Condensation

The interaction of PAPB with microbial DNA is a multi-step process that begins with its attraction to the cell surface and culminates in the complete shutdown of essential genetic processes.

Cellular Entry

The initial interaction is electrostatic. PAPB, being strongly cationic, is attracted to the universally anionic surfaces of bacteria, which are rich in molecules like lipopolysaccharides (LPS) and teichoic acids.[1][3] While PAPB adsorbs onto and partially penetrates the phospholipid bilayer, atomistic molecular dynamics simulations suggest that it does not form pores or spontaneously pass through the membrane.[7][8] Instead, translocation is thought to occur through binding to phospholipids, allowing the polymer to enter the cytoplasm.[7][8]

Selective Binding and Condensation of Microbial DNA

Once inside the prokaryotic cell, PAPB has direct access to the nucleoid. The polymer's positively charged biguanide groups form extensive electrostatic interactions with the negatively charged phosphate (B84403) backbone of the DNA.[7][8] This binding is highly cooperative and leads to the rapid condensation of the bacterial chromosome.[4][5][9] This phenomenon is visually confirmed by the formation of nanoparticles when PAPB is mixed with isolated bacterial DNA.[4][5][6]

This action is selective for bacteria over mammalian cells. While PAPB can enter mammalian cells, it becomes trapped within endosomes and is thereby prevented from reaching the nucleus, where the cell's genetic material is protected by the nuclear membrane.[4][5]

Functional Consequences of DNA Interaction

The condensation of the chromosome has immediate and catastrophic effects on bacterial viability:

-

Inhibition of DNA Replication and Transcription: The condensed DNA is no longer accessible to the cellular machinery required for replication and transcription, effectively halting these vital processes.[7][10]

-

Cell Division Arrest: Bacteria treated with PAPB exhibit a failure to divide, a direct consequence of the inability to segregate the condensed chromosome.[4][5]

-

Induction of DNA Repair Pathways: The interaction between PAPB and DNA can also activate DNA repair pathways, though the extensive condensation ultimately makes repair impossible.[7][8]

The logical workflow for the proposed mechanism of action is illustrated below.

Figure 1: Proposed mechanism of action for this compound (PAPB) against bacterial cells.

Quantitative Data on PAPB-Microbe Interaction

The antimicrobial efficacy of PAPB is well-documented, although specific biophysical constants for its DNA binding affinity are not widely reported in the literature. Efficacy is typically measured by Minimum Inhibitory Concentration (MIC) and effects on membrane integrity.

Table 1: Antimicrobial Efficacy and Membrane Effects of PHMB

| Parameter | Organism(s) | Value/Observation | Reference |

|---|---|---|---|

| Bactericidal Concentration | General | As low as 10 mg/L (0.001%) | [10] |

| MIC | E. coli | 2 µg/mL | [11] |

| MIC | S. aureus | 2 µg/mL | [11] |

| MIC | P. aeruginosa | 8 µg/mL | [11] |

| MIC | B. megaterium | 4 µg/mL | [11] |

| DNA & RNA Release | Gram-negative pathogens | Significant increase in extracellular DNA with increasing PHMB concentration. | [3] |

| Cell Permeability | Various bacteria | Increased permeability to SYTOX® Green dye, but distinct from pore-formers like polymyxin (B74138) B. |[11] |

Molecular dynamics simulations provide insight into the binding at a molecular level, showing that a PAPB chain can rapidly form an average of 21 hydrogen bonds with a DNA molecule, primarily with the phosphate backbone.[8]

Key Experimental Protocols

The elucidation of PAPB's interaction with microbial DNA relies on several key experimental techniques. Detailed methodologies are provided below.

Protocol: Visualization of PAPB-FITC Entry and DNA Condensation

This method uses fluorescence microscopy to visualize the localization of fluorescently labeled PAPB within bacterial cells and observe its effect on DNA.

Objective: To determine if PAPB enters the bacterial cytoplasm and co-localizes with chromosomal DNA.

Materials:

-

Bacterial culture (e.g., E. coli, B. megaterium) in mid-log phase.

-

PAPB labeled with Fluorescein isothiocyanate (PAPB-FITC).

-

DAPI (4',6-diamidino-2-phenylindole) stain for DNA.

-

Wheat Germ Agglutinin (WGA) conjugated to a red fluorophore (e.g., Alexa Fluor 555) for membrane staining.

-

Phosphate-buffered saline (PBS).

-

Microscope slides and coverslips.

-

Fluorescence or confocal microscope with appropriate filter sets.

Procedure:

-

Grow bacterial cells to mid-log phase in an appropriate liquid medium.

-

Harvest cells by centrifugation (e.g., 5000 x g for 5 minutes) and wash twice with PBS.

-

Resuspend the cell pellet in PBS to the desired optical density (e.g., OD₆₀₀ of 0.5).

-

Add PAPB-FITC to the cell suspension at a final concentration of 2 µg/mL.[11]

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

(Optional) For membrane staining, add the WGA conjugate during the last 10 minutes of incubation.

-

Add DAPI to a final concentration of 1-2 µg/mL and incubate for an additional 15 minutes to counterstain the DNA.

-

Mount a small volume (5-10 µL) of the cell suspension onto a microscope slide and cover with a coverslip.

-

Visualize the cells using a fluorescence or confocal microscope. Use the FITC channel for PAPB (green), the DAPI channel for DNA (blue), and the appropriate red channel for the membrane stain.

-

Analysis: Observe the localization of the green fluorescence from PAPB-FITC. Co-localization of green fluorescence with the blue DAPI signal, particularly in condensed central regions, indicates that PAPB has entered the cell and is interacting with the chromosome.

Figure 2: Experimental workflow for visualizing PAPB-DNA interaction in bacteria via fluorescence microscopy.

Protocol: DNA Condensation Assay with Isolated DNA

This in vitro assay directly demonstrates the ability of PAPB to condense purified bacterial DNA, often measured by changes in light scattering or visualized with electron microscopy.

Objective: To confirm that PAPB directly causes the condensation of isolated bacterial DNA.

Materials:

-

Purified bacterial chromosomal DNA.

-

PAPB solution of known concentration.

-

Reaction buffer (e.g., Tris-EDTA buffer, pH 7.5).

-

Spectrophotometer or plate reader capable of measuring absorbance at 400-600 nm.

-

(Optional) Transmission Electron Microscope (TEM) for visualization.

Procedure:

-

Prepare a solution of purified bacterial DNA in the reaction buffer at a fixed concentration (e.g., 20 µg/mL).

-

Prepare a serial dilution of the PAPB solution in the same buffer.

-

In a cuvette or a 96-well plate, mix the DNA solution with varying concentrations of PAPB.

-

Incubate the mixtures at room temperature for 15-30 minutes to allow for interaction.

-

Measure the optical density (absorbance) of the solutions at a wavelength where DNA does not absorb, such as 400 nm. An increase in absorbance indicates light scattering due to the formation of DNA-PAPB condensates (nanoparticles).

-

Plot the absorbance at 400 nm against the PAPB concentration. A sharp increase in absorbance signifies the onset of DNA condensation.

-

(Optional TEM Visualization) Apply a small aliquot of a reacted sample to a TEM grid, stain with a suitable agent (e.g., uranyl acetate), and visualize the formation of condensed DNA-PAPB nanoparticles.

Protocol: Competitive DNA Binding Assay

This assay provides functional evidence for a DNA-level mechanism by demonstrating that a known DNA-binding ligand can compete with PAPB and suppress its antimicrobial activity.

Objective: To show that PAPB's antimicrobial effect is diminished in the presence of a competing DNA ligand, supporting a DNA-binding mechanism.

Materials:

-

Bacterial strain of interest.

-

PAPB solution.

-

A known DNA-binding ligand that does not have antimicrobial activity on its own (e.g., Hoechst 33258).[4][5]

-

Bacterial growth medium (e.g., Mueller-Hinton broth).

-

96-well microtiter plates.

-

Incubator and plate reader.

Procedure:

-

Perform a standard broth microdilution assay to determine the MIC of PAPB for the chosen bacterial strain.

-

Prepare a checkerboard titration in a 96-well plate. Serially dilute PAPB along the rows and the competing DNA ligand (Hoechst 33258) along the columns.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-